2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-(oxan-3-yl)acetic acid
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Overview
Description
2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-(oxan-3-yl)acetic acid is a complex organic compound that features both oxazole and oxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-(oxan-3-yl)acetic acid typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of β-hydroxy amides using a fluorinating agent like Deoxo-Fluor® . The oxane ring can be introduced through a separate synthetic route involving the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-(oxan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxazole and oxane rings can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophiles employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxazole and oxane rings.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-(oxan-3-yl)acetic acid exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic processes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and oxane derivatives, such as:
- 3,5-Dimethyl-1,2-oxazole-4-carboxylic acid
- 2-(Oxan-3-yl)acetic acid
- 2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino acetic acid
Uniqueness
What sets 2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-(oxan-3-yl)acetic acid apart is its unique combination of oxazole and oxane rings, which can confer distinct chemical and biological properties. This dual-ring structure might enhance its stability, reactivity, or binding affinity compared to simpler analogs.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-2-(oxan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-7-10(8(2)20-15-7)12(16)14-11(13(17)18)9-4-3-5-19-6-9/h9,11H,3-6H2,1-2H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJLJZIQLBFVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C2CCCOC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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